molecular formula C18H12O6 B154212 (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate CAS No. 1629-51-2

(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate

Cat. No. B154212
CAS RN: 1629-51-2
M. Wt: 324.3 g/mol
InChI Key: JERBUBCQUQOHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate, also known as acetylated anthraquinone, is a derivative of anthraquinone. It has been widely used in scientific research because of its unique chemical properties and biological activities.

Mechanism Of Action

The mechanism of action of (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate is not fully understood. However, it is believed that it exerts its biological activities through the inhibition of enzymes or the disruption of cellular membranes.

Biochemical And Physiological Effects

Studies have shown that (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate has biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to affect cellular signaling pathways and gene expression.

Advantages And Limitations For Lab Experiments

One advantage of using (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate in lab experiments is its unique chemical properties, which make it a versatile tool for studying biological systems. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.

Future Directions

There are many future directions for the study of (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate. One direction is the development of new synthetic methods for producing the compound. Another direction is the investigation of its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Additionally, further studies are needed to understand its mechanism of action and its effects on cellular signaling pathways and gene expression.

Synthesis Methods

The synthesis of (1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate involves the acetylation of anthraquinone. The reaction is carried out with acetic anhydride and a catalyst, such as sulfuric acid or phosphoric acid. The product is purified by recrystallization or column chromatography.

Scientific Research Applications

(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate has been used in various scientific research applications. It has been studied for its anticancer, antiviral, and antibacterial activities. It has also been used as a fluorescent probe for biological imaging and as a catalyst in organic synthesis.

properties

CAS RN

1629-51-2

Product Name

(1-Acetyloxy-9,10-dioxoanthracen-2-yl) acetate

Molecular Formula

C18H12O6

Molecular Weight

324.3 g/mol

IUPAC Name

(1-acetyloxy-9,10-dioxoanthracen-2-yl) acetate

InChI

InChI=1S/C18H12O6/c1-9(19)23-14-8-7-13-15(18(14)24-10(2)20)17(22)12-6-4-3-5-11(12)16(13)21/h3-8H,1-2H3

InChI Key

JERBUBCQUQOHIC-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)C

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC(=O)C

Pictograms

Environmental Hazard

Origin of Product

United States

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